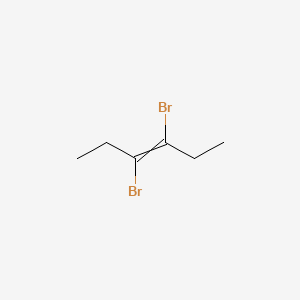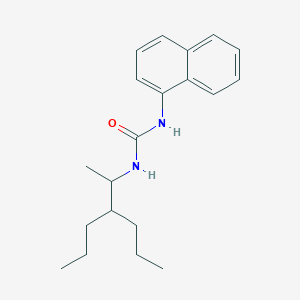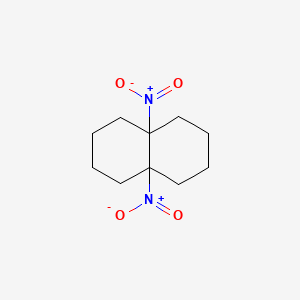![molecular formula C8H7N5OS B14656537 O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate CAS No. 53636-44-5](/img/structure/B14656537.png)
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate is a chemical compound that features a tetrazole ring attached to a pyridine ring, with an ethanethioate group. Tetrazoles are known for their stability and resistance to biological degradation, making them useful in various applications, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate typically involves the reaction of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired compound with high purity and yield. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate involves its interaction with molecular targets such as nucleotide pyrophosphatases. By inhibiting these enzymes, the compound can regulate nucleotide-based intercellular signaling, which is crucial in various biological processes . The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with enzyme active sites effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester
- 3-(2H-tetrazol-5-yl)-pyridine
- (5-pyridin-4-yl-tetrazol-2-yl)-acetic acid
Uniqueness
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate is unique due to its specific combination of a tetrazole ring, pyridine ring, and ethanethioate group. This structure provides it with distinct chemical properties, such as stability and resistance to degradation, making it valuable in various applications, including medicinal chemistry and materials science .
Propriétés
Numéro CAS |
53636-44-5 |
|---|---|
Formule moléculaire |
C8H7N5OS |
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate |
InChI |
InChI=1S/C8H7N5OS/c1-5(15)14-6-3-2-4-9-7(6)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Clé InChI |
JKTFOEJSEQSPPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)OC1=C(N=CC=C1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
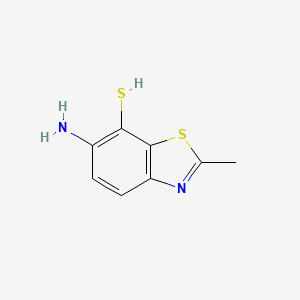
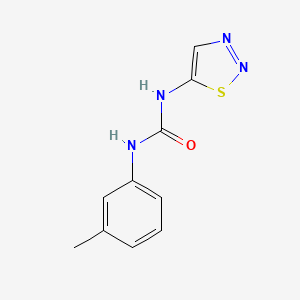
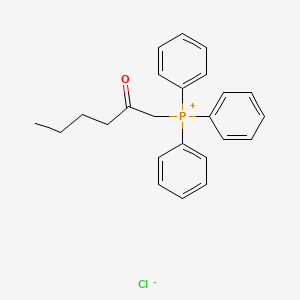
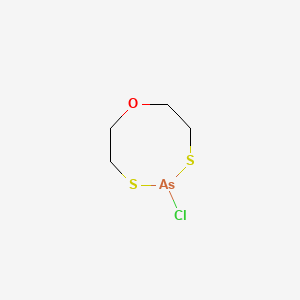
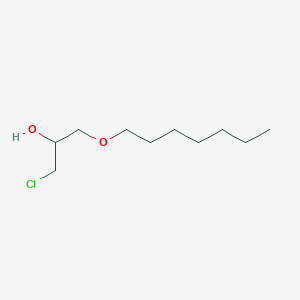
stannane](/img/structure/B14656516.png)
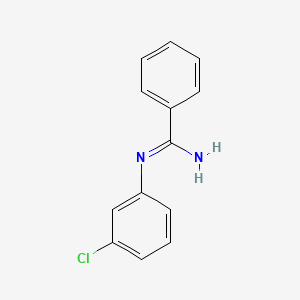
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

